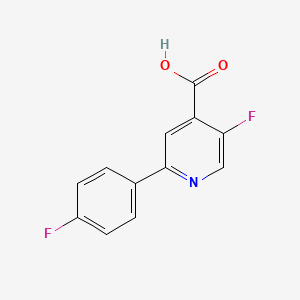
1-(3-Methylphenyl)-cyclopropanecarboxaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Methylphenyl)-cyclopropanecarboxaldehyde is an organic compound with a cyclopropane ring attached to a 3-methylphenyl group and a carboxaldehyde functional group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methylphenyl)-cyclopropanecarboxaldehyde typically involves the cyclopropanation of a suitable precursor, such as 3-methylstyrene, followed by formylation. One common method involves the reaction of 3-methylstyrene with a diazo compound in the presence of a transition metal catalyst to form the cyclopropane ring. The resulting cyclopropane derivative is then subjected to formylation using reagents like dichloromethyl methyl ether and titanium tetrachloride to introduce the carboxaldehyde group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions: 1-(3-Methylphenyl)-cyclopropanecarboxaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Concentrated nitric acid for nitration, sulfuric acid for sulfonation, and halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.
Major Products Formed:
Oxidation: 1-(3-Methylphenyl)-cyclopropanecarboxylic acid.
Reduction: 1-(3-Methylphenyl)-cyclopropanemethanol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
1-(3-Methylphenyl)-cyclopropanecarboxaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored as a building block for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-(3-Methylphenyl)-cyclopropanecarboxaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropane ring can confer rigidity to the molecule, affecting its binding affinity and specificity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to various biological effects.
類似化合物との比較
1-(3-Methylphenyl)-cyclopropanecarboxaldehyde can be compared with other similar compounds, such as:
1-(3-Methylphenyl)-cyclopropanemethanol: Similar structure but with a primary alcohol group instead of an aldehyde.
1-(3-Methylphenyl)-cyclopropanecarboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
3-Methylbenzaldehyde: Lacks the cyclopropane ring, making it less rigid and potentially less specific in its interactions.
The uniqueness of this compound lies in the combination of the cyclopropane ring and the aldehyde group, which can impart distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C11H12O |
|---|---|
分子量 |
160.21 g/mol |
IUPAC名 |
1-(3-methylphenyl)cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C11H12O/c1-9-3-2-4-10(7-9)11(8-12)5-6-11/h2-4,7-8H,5-6H2,1H3 |
InChIキー |
OPPNEEXBGMWUKR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)C2(CC2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


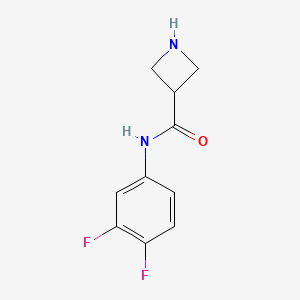

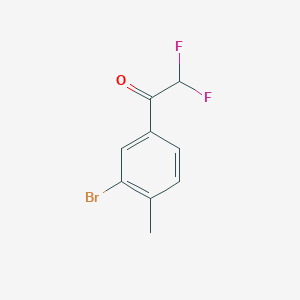

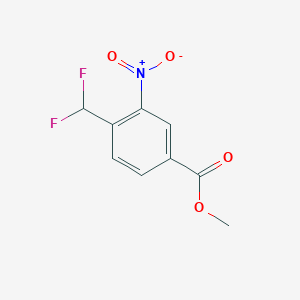
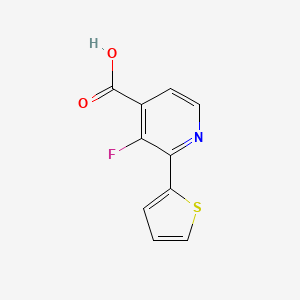



![2-(3-Isopropyl-4-trifluoromethylphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B12066956.png)


